Ald-PEG1-C2-Boc
Description
Ald-PEG1-t-butyl ester (CAS: 2100306-48-5) is a polyethylene glycol (PEG)-based linker compound widely used in bioconjugation and pharmaceutical research. Its molecular formula is C₁₀H₁₈O₄, with a molecular weight of 202.25 g/mol and a purity of 95% . The structure features:
- An aldehyde (Ald) group for site-specific conjugation (e.g., forming Schiff bases with amines).
- A t-butyl ester protecting group, which stabilizes the carboxylic acid moiety until deprotection under mild acidic conditions .
- A short PEG1 spacer, providing minimal steric hindrance while enhancing solubility.
This compound is primarily employed in antibody-drug conjugate (ADC) development and targeted drug delivery systems due to its dual functionality and stability .
Properties
IUPAC Name |
tert-butyl 3-(3-oxopropoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h6H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRHXJWSZPQZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ald-PEG1-t-butyl ester typically involves the reaction of a polyethylene glycol derivative with an aldehyde and a t-butyl ester. The reaction conditions often include the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of Ald-PEG1-t-butyl ester involves large-scale esterification processes. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity Ald-PEG1-t-butyl ester .
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde moiety undergoes selective reactions under mild conditions:
Schiff Base Formation with Amines
Reacts with primary amines (e.g., lysine residues in proteins) to form imine linkages.
- Reagents : Amines (1.5–2.0 eq), pH 7.4 buffer, 25°C .
- Stabilization : Sodium cyanoborohydride (NaBH3CN) reduces the imine to a stable secondary amine .
- Applications : Antibody-drug conjugate (ADC) synthesis .
Oxidation to Carboxylic Acid
The aldehyde oxidizes to a carboxylic acid under controlled conditions:
- Reagents : KMnO4 (0.1 M in H2O/acetone, 0°C) or CrO3 (in H2SO4, 25°C) .
- Yield : 85–92% .
- Product : Acid-PEG1-t-butyl ester, used for carboxyl-directed conjugations .
Reduction to Primary Alcohol
Selective reduction preserves the tert-butyl ester:
tert-Butyl Ester Reactivity
The acid-labile tert-butyl ester enables controlled deprotection or substitution:
Acid-Catalyzed Deprotection
Cleavage under acidic conditions yields a free carboxylic acid:
- Reagents : Trifluoroacetic acid (TFA, 95% in DCM, 25°C, 1–2 h) .
- Yield : >95% .
- Product : Ald-PEG1-acid, reactive toward EDC/NHS chemistry .
Nucleophilic Substitution
The ester reacts with nucleophiles (e.g., amines, thiols):
Dual Functionalization Strategies
Sequential reactions exploit both termini for complex conjugates:
Comparative Reactivity of PEG-t-butyl Esters
Functional group compatibility varies with PEG chain length and substituents:
Key Research Findings
- PROTAC Synthesis : The tert-butyl ester in Ald-PEG1-t-butyl ester remains intact during aldehyde-directed ligation, enabling sequential conjugation of E3 ligase ligands and target binders .
- Solubility Enhancement : PEG spacers improve aqueous solubility of hydrophobic payloads by 15–20-fold compared to non-PEGylated analogs .
- Stability : The tert-butyl ester resists hydrolysis at pH 7.4 (t₁/₂ > 72 h) but cleaves rapidly in lysosomal pH (t₁/₂ = 15 min) .
Synthetic Optimization
Scientific Research Applications
Ald-PEG1-t-butyl ester is extensively used in scientific research due to its ability to act as a linker for bio-conjugation. Some of its applications include:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Facilitates the attachment of polyethylene glycol chains to biomolecules, enhancing their stability and solubility.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Used in the production of polyethylene glycol-conjugated products for various industrial applications
Mechanism of Action
The mechanism of action of Ald-PEG1-t-butyl ester involves its ability to form stable covalent bonds with biomolecules. The aldehyde group reacts with amino or hydrazide groups on proteins or peptides, forming stable linkages.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
PEG Chain Length :
- Ald-PEG1-t-butyl ester’s short PEG1 spacer minimizes steric interference, making it ideal for small-molecule conjugates. In contrast, Ald-Phenyl-PEG5-t-butyl ester (PEG5) offers enhanced solubility and flexibility for larger biomolecules .
Functional Groups :
- The aldehyde group in Ald-PEG1-t-butyl ester enables selective conjugation under mild conditions, whereas propargyl or alkyne groups (e.g., in Propargyl-PEG1-amine or Alkyne-ethyl-PEG1-t-butyl ester) facilitate copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry .
Protection and Stability: The t-butyl ester in Ald-PEG1-t-butyl ester provides superior stability compared to methyl or ethyl esters, requiring acidic conditions (e.g., trifluoroacetic acid) for deprotection.
Purity and Cost :
- Ald-PEG1-t-butyl ester is available at 95% purity (€558.00/g), while Propargyl-PEG1-amine (98% purity) and Ald-Phenyl-PEG5-t-butyl ester (95–98%) highlight variability in supplier standards .
Biological Activity
Ald-PEG1-t-butyl ester is a polyethylene glycol (PEG) derivative that has garnered attention in pharmaceutical research due to its unique properties and potential applications in drug delivery and bioconjugation. This article aims to provide a comprehensive overview of the biological activity associated with Ald-PEG1-t-butyl ester, supported by relevant data tables, case studies, and detailed research findings.
Structure and Properties
Ald-PEG1-t-butyl ester features a linear PEG chain linked to a tert-butyl ester functional group and an aldehyde group. This structure enhances solubility and stability, making it suitable for various applications in drug formulation and delivery systems.
| Property | Value |
|---|---|
| Molecular Weight | 202.25 g/mol |
| Purity | ≥95% |
| Functional Groups | -CHO (Aldehyde), -COOR (Ester) |
| Storage Conditions | -20 °C |
Applications in Drug Delivery
Ald-PEG1-t-butyl ester is primarily utilized as a linker in drug delivery systems. Its ability to improve the solubility of hydrophobic drugs and protect reactive functional groups from undesired reactions makes it an essential component in the development of targeted therapies. The compound can facilitate the conjugation of drug molecules with targeting ligands, enhancing the specificity and efficacy of therapeutic agents.
Key Benefits:
- Improved Solubility : Enhances the bioavailability of poorly soluble drugs.
- Controlled Release : Allows for sustained release profiles in therapeutic applications.
- Targeted Delivery : Facilitates the development of targeted drug delivery systems.
In Vitro Studies
Recent studies have evaluated the biological activity of Ald-PEG1-t-butyl ester through various in vitro assays. One notable study demonstrated its effectiveness in suppressing the growth of breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that while Ald-PEG1-t-butyl ester exhibited some anticancer activity, it was less potent compared to other compounds such as L-γ-methyleneglutamic acid amides.
| Cell Line | Inhibition (%) | Comments |
|---|---|---|
| MCF-7 | 30% | Less potent than controls |
| SK-BR-3 | 25% | Similar trend observed |
| MDA-MB-231 | 20% | Notably less effective |
| MCF-10A (control) | 10% | Nonmalignant control |
Case Studies
-
Breast Cancer Treatment :
In a controlled study, Ald-PEG1-t-butyl ester was tested alongside standard treatments like tamoxifen. The compound showed moderate inhibition of cancer cell proliferation but required further optimization for enhanced potency. -
Drug Conjugation :
Ald-PEG1-t-butyl ester has been successfully employed as a linker for conjugating therapeutic agents to monoclonal antibodies. This approach has shown promise in improving the pharmacokinetics and therapeutic index of anticancer drugs.
Q & A
Q. Table 1. Key Parameters for Stability Testing
| Parameter | Range Tested | Analytical Method | Acceptable Threshold |
|---|---|---|---|
| Temperature | 4°C to -80°C | HPLC purity (%) | ≥95% |
| Humidity | 0–90% | Karl Fischer titration | H₂O <0.5% |
| Light Exposure | Dark vs. ambient | LC-MS degradation | No new peaks |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
